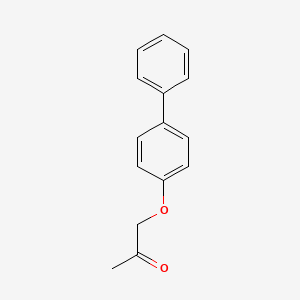

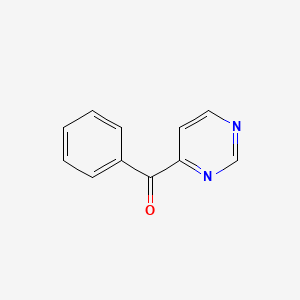

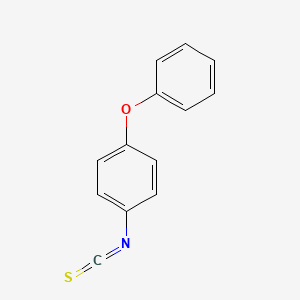

1-(4-Phenylphenoxy)propan-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phenylphenoxy propanone compounds involves various chemical reactions, including the reaction of chloromethyl phenols with alcohols in the presence of sodium hydrogen carbonate to prepare homologous series or base-catalyzed Claisen-Schmidt condensation reactions for chalcone derivatives. These methods provide a framework for synthesizing 1-(4-Phenylphenoxy)propan-2-one and similar compounds, showcasing the versatility of synthetic routes available for these chemicals (Čižmáriková et al., 2020); (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of phenylphenoxy propanone derivatives has been elucidated using various spectroscopic methods, including IR, UV, and NMR spectroscopy, which indicate the presence of specific functional groups and molecular interactions, such as hydrogen bonds and weak intermolecular interactions. These structural analyses provide insight into the molecular configuration and stability of these compounds (Li et al., 2015).

Chemical Reactions and Properties

Phenylphenoxy propanone compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. For instance, they can undergo reactions leading to antimicrobial and analgesic agents, indicating their utility in synthesizing biologically active molecules. The reactions and properties of these compounds are influenced by their molecular structure, highlighting the importance of understanding their chemical behavior (Husain et al., 2008).

Applications De Recherche Scientifique

Antimicrobial and Antiradical Activity

Research by Čižmáriková et al. (2020) explored the synthesis of a series of compounds including variants of 1-(4-Phenylphenoxy)propan-2-one. They investigated their antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli, as well as their antioxidant activities. The findings indicated that these compounds exhibit both antimicrobial and antioxidant properties, though these activities were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Bioremediation Applications

Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to 1-(4-Phenylphenoxy)propan-2-one. Their research indicated the effectiveness of using certain enzymatic systems for the degradation of hydrophobic phenols like Bisphenol A, suggesting potential applications in environmental cleanup and pollution control (Chhaya & Gupte, 2013).

Structural and Spectral Analysis

Nycz et al. (2011) conducted a study on the structural and spectral analysis of several cathinones, including compounds structurally similar to 1-(4-Phenylphenoxy)propan-2-one. Their research involved characterizing these compounds using techniques like FTIR, UV–Vis, and NMR spectroscopy. This study provides insights into the detailed molecular structure and properties of related compounds (Nycz et al., 2011).

Synthesis and Characterization of Derivatives

Salian et al. (2018) focused on the synthesis and characterization of chalcone derivatives structurally related to 1-(4-Phenylphenoxy)propan-2-one. Their research emphasized the importance of specific structural elements in determining the properties of these compounds, which could have implications for their applications in various fields (Salian et al., 2018).

Inhibition of Protease Kinase for Cancer Treatment

A study by H. et al. (2021) investigated the potential of 1-phenyl-3(4-methoxyphenyl)-2-propenone, a compound related to 1-(4-Phenylphenoxy)propan-2-one, as a protease kinase inhibitor. This research is significant for understanding the potential applications of these compounds in the treatment of cancer (H. et al., 2021).

Other Related Studies

- Kato et al. (1999) explored novel calcium antagonists with antioxidant activity, relevant to cardiovascular diseases (Kato et al., 1999).

- Schenk (2014) discussed the syntactic behavior of idioms in the context of pharmacologically valuable derivatives (Schenk, 2014).

- Parveen et al. (2008) synthesized and characterized hydroxy pyrazolines, contributing to the knowledge of organic chemistry and potential applications in medicine (Parveen et al., 2008).

- Husain et al. (2008) synthesized novel anti-inflammatory and analgesic agents, providing insights into potential therapeutic applications (Husain et al., 2008).

Propriétés

IUPAC Name |

1-(4-phenylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMKZKHZVXYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309409 | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylphenoxy)propan-2-one | |

CAS RN |

18859-38-6 | |

| Record name | 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18859-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC211910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)